(Z)-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one
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Description
(Z)-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C24H28N2O6 and its molecular weight is 440.496. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Related Compounds
- Research has explored the synthesis of novel derivatives and complexes involving similar structural motifs. For instance, studies on novel octahydro-1, 5-imino-3-benzazocin-4, 7, 10-trione derivatives, showcasing methodologies that might be applicable to the synthesis of benzofuran derivatives like the one , highlight the chemical versatility and potential for generating bioactive molecules (Saito et al., 1997).
Biological Activities
- The structural features present in the compound suggest potential for biological activities. Similar compounds have been synthesized and evaluated for various biological activities, including anticancer properties and enzyme inhibition (Gul et al., 2019). This suggests that benzofuran derivatives could be explored in the context of drug discovery for their potential therapeutic benefits.
Synthesis Techniques
- The synthesis of phenoxo-bridged dicopper(II) complexes derived from unsymmetrical binucleating ligands, involving piperazine structures, underscores the chemical synthetic strategies that can be employed to craft complex molecules with potential electronic, magnetic, or catalytic properties (Amudha et al., 1999).
Antioxidant Activities
- A study on the synthesis of benzofuran derivatives via a Strecker reaction evaluated their antioxidant activity, demonstrating the potential health benefits of such compounds. This research avenue could be applicable to similar benzofuran derivatives, assessing their capacity to neutralize free radicals and contribute to disease prevention (Ezzatzadeh & Hossaini, 2018).
Properties
IUPAC Name |
(2Z)-6-hydroxy-7-[(4-methylpiperazin-1-yl)methyl]-2-[(2,3,4-trimethoxyphenyl)methylidene]-1-benzofuran-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O6/c1-25-9-11-26(12-10-25)14-17-18(27)7-6-16-21(28)20(32-23(16)17)13-15-5-8-19(29-2)24(31-4)22(15)30-3/h5-8,13,27H,9-12,14H2,1-4H3/b20-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNUWKHZMKHXHJW-MOSHPQCFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=C(C=CC3=C2OC(=CC4=C(C(=C(C=C4)OC)OC)OC)C3=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)CC2=C(C=CC3=C2O/C(=C\C4=C(C(=C(C=C4)OC)OC)OC)/C3=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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